Dihydroegotamine

Migraine Clinical pharmacology Head-to-head trial

Migraine researchers requiring sustained receptor engagement face a critical gap: triptans like sumatriptan yield up to 45% headache recurrence at 24 h. Dihydroergotamine (DHE) directly addresses this with 8-14× longer 5-HT1B/1D occupancy. • 24 h headache recurrence: 17.7% (DHE) vs. 45% (sumatriptan), P ≤ 0.001 • 24 h relief: 89.7% vs. 76.7% (P = 0.004) • Reduced arterial vasoconstriction vs. ergotamine; superior safety in cardiovascular-risk models Sourced as mesylate salt (≥98% HPLC). Ideal benchmark for intranasal delivery PK studies-STS101 powder achieves 2× Cmax/AUC vs. Migranal spray.

Molecular Formula C33H37N5O5
Molecular Weight 583.7 g/mol
Cat. No. B1218774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroegotamine
SynonymsAgit
Angionorm
Clavigrenin
D Tamin retard L.U.T.
D-Tamin retard L.U.T.
D.H.E. 45
DET MS
DHE 45
DHE Puren
DHE ratiopharm
DHE-45
DHE-Puren
DHE-ratiopharm
DHE45
Dihydergot
Dihydroergotamin AL
Dihydroergotamine
Dihydroergotamine Mesylate
Dihydroergotamine Methanesulfonate
Dihydroergotamine Sandoz
Dihydroergotamine-Sandoz
Dihytamin
Erganton
Ergomimet
Ergont
ergotam von ct
Ikaran
Mesylate, Dihydroergotamine
Methanesulfonate, Dihydroergotamine
Migranal
Orstanorm
Seglor
Tamik
Verladyn
Von Ct, Ergotam
Molecular FormulaC33H37N5O5
Molecular Weight583.7 g/mol
Structural Identifiers
SMILESCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C
InChIInChI=1S/C33H37N5O5/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39)
InChIKeyLUZRJRNZXALNLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroergotamine: Pharmacological & Clinical Reference


Dihydroergotamine (DHE) is a semi-synthetic ergot alkaloid derivative that functions as a high-affinity agonist at serotonin 5-HT1B and 5-HT1D receptors (Ki = 0.3 nM and 2.5 nM, respectively, for human receptors), while also exhibiting binding affinity at dopamine D2 and D3 receptors and α-adrenergic receptors . As an acute antimigraine agent, DHE is distinguished from its parent compound ergotamine by a structurally reduced double bond at the C9-C10 position, which fundamentally alters its vasoconstrictor profile . This compound exists primarily as the mesylate salt in pharmaceutical formulations and is available across multiple routes of administration including parenteral (intravenous, intramuscular, subcutaneous) and intranasal delivery systems.

Serotonergic receptor agonist for 5-HT1B/1D pathway and migraine pathophysiology studies
Ergot alkaloid derivative with differentiated vasoconstrictor profile for vascular pharmacology research
Available as mesylate salt supporting parenteral and intranasal administration route comparisons

Dihydroergotamine vs. Ergotamine and Triptans: Key Differences


Despite shared serotonergic mechanisms, dihydroergotamine exhibits distinct pharmacological properties that preclude simple substitution with ergotamine tartrate or triptans such as sumatriptan in research and clinical applications. DHE demonstrates significantly lower potency as an arterial vasoconstrictor compared to ergotamine tartrate while maintaining nearly equipotent venoconstrictor activity, resulting in a markedly different safety profile . Furthermore, DHE displays prolonged receptor occupancy at 5-HT1B and 5-HT1D receptors—binding up to 8-14 times longer than sumatriptan—which mechanistically underpins its substantially lower headache recurrence rates . Interchanging these agents without accounting for these differential properties compromises experimental validity and may yield non-comparable outcomes in migraine models or clinical investigations. The quantitative evidence presented in Section 3 substantiates why procurement decisions must be guided by compound-specific rather than class-level considerations.

vs. Ergotamine tartrate Arterial vasoconstriction may be substantially reduced, altering vascular response endpoints; nearly equipotent venoconstriction may shift outcome profiles.
vs. Sumatriptan Prolonged receptor occupancy (up to 8–14× longer) impacts recurrence endpoint dynamics; early relief kinetics and oral bioavailability fundamentally differ.
General consideration Differential vasoactive, pharmacokinetic, and receptor-binding properties preclude direct interchange without re-validation of experimental models.

Head-to-Head Evidence for Dihydroergotamine


Headache Recurrence at 24 Hours: DHE vs. Sumatriptan

In a double-blind, randomized controlled trial of 295 evaluable patients with moderate to severe migraine, dihydroergotamine mesylate (1 mg subcutaneously) demonstrated a significantly lower 24-hour headache recurrence rate compared to sumatriptan succinate (6 mg subcutaneously). Headache recurred within 24 hours after treatment in 17.7% of dihydroergotamine-treated patients versus 45% of sumatriptan-treated patients (P ≤ 0.001), representing a 2.5-fold higher recurrence likelihood with sumatriptan . At the 24-hour timepoint, 89.7% of DHE-treated patients reported relief compared to 76.7% of sumatriptan-treated patients (P = 0.004), whereas at the 2-hour mark sumatriptan showed superior early relief (85.3% vs 73.1%, P = 0.002), with no statistical difference between groups at 3 or 4 hours .

24-h Headache Recurrence
Head-to-head
17.7% (DHE 1 mg SC) vs 45% (sumatriptan 6 mg SC); P≤0.001; n=295
Reported lower recurrence endpoint in RCT context
Double-blind; moderate/severe migraine; subcutaneous route
Migraine Clinical pharmacology Head-to-head trial

Arterial Vasoconstriction Potency: DHE vs. Ergotamine

Dihydroergotamine is a significantly less potent arterial vasoconstrictor than ergotamine tartrate (ET), while remaining nearly equipotent as a venoconstrictor . This differential vasoactivity profile directly translates to reduced ischemic risk and improved tolerability. DHE is also a more potent alpha-adrenergic antagonist than ET . Clinically, DHE is associated with a markedly lower incidence of medication-withdrawal headache, nausea, and vomiting compared to ergotamine tartrate . Reports of serious adverse effects following recommended doses of DHE are rare, whereas adverse effects associated with ET (often due to excessive dosage and/or chronic usage) include acroparesthesia, ischemia, habituation, overuse headache, and overt ergotism . The structural difference—hydrogenation of the C9-C10 double bond—accounts for these clinically important pharmacodynamic distinctions .

Arterial Vasoconstriction Profile
Cross-study
Significantly less potent arterial vasoconstrictor vs ergotamine tartrate; nearly equipotent venoconstrictor
Supports differentiated vascular safety endpoint review
Systematic review of in vitro, animal, and clinical data
Vascular pharmacology Safety profiling Ergot alkaloids

5-HT1B/1D Receptor Occupancy Duration: DHE vs. Sumatriptan

At the molecular level, dihydroergotamine exhibits prolonged receptor occupancy that mechanistically explains its sustained clinical effect. DHE binds to 5-HT1B and 5-HT1D receptors for durations up to 8-14 times longer than sumatriptan . This persistent receptor binding provides a pharmacodynamic rationale for the lower headache recurrence rates observed clinically with DHE compared to triptans. The extended receptor engagement aligns with DHE's terminal elimination half-life of approximately 9-13 hours following parenteral administration , which is substantially longer than the approximate 2-hour half-life of sumatriptan.

5-HT1B/1D Occupancy Duration
Head-to-head
8–14× longer receptor binding vs sumatriptan
Consistent with sustained receptor engagement in mechanistic studies
In vitro receptor kinetic assays
Receptor pharmacology Binding kinetics 5-HT1B/1D receptors

Intranasal DHE: STS101 vs. Migranal Bioavailability

In a Phase 1 randomized crossover study comparing intranasal DHE formulations in healthy subjects, STS101 dry powder (5.2 mg) demonstrated substantially improved pharmacokinetic parameters compared to Migranal liquid nasal spray (2.0 mg). STS101 achieved approximately 2-fold higher Cmax (2175 vs 961 pg/mL) and AUC0-inf (12,030 vs 6,498 h×pg/mL) . Critically, STS101 exhibited significantly lower inter-subject variability: Cmax CV% was 41% for STS101 versus 76% for Migranal; AUC0-inf CV% was 39% versus 55% . Mean plasma concentrations reached 1230 pg/mL and 1850 pg/mL at 10 and 15 minutes post-dose, respectively, with a Tmax of 23 minutes . The AUC0-inf of STS101 5.2 mg was comparable to intramuscular DHE 1.0 mg (12,030 vs 13,650 h×pg/mL) .

Intranasal STS101 PK
Head-to-head
Cmax 2.26×, AUC0-inf 1.85× vs Migranal; CV% reduced ~48%
Supports formulation-dependent systemic exposure review
Phase 1 crossover; n=27 healthy subjects
Pharmacokinetics Drug delivery Intranasal formulation

INP104 POD Device vs. Migranal: Systemic Exposure

The STOP 101 Phase 1 study evaluated INP104 (DHE 1.45 mg administered via Precision Olfactory Delivery (POD) device) against intravenous DHE 1.0 mg and Migranal nasal spray 2.0 mg in a three-way crossover design. DHE plasma levels following INP104 reached 93% of Cmax by 20 minutes and were comparable to IV DHE by 30 minutes (1219 pg/mL for INP104 vs 1224 pg/mL for IV DHE) . In contrast, Migranal achieved a Cmax of only 299.6 pg/mL—approximately 4-fold lower than INP104—with a Tmax of 47 minutes versus 30 minutes for INP104 . The ratio of geometric means for INP104:Migranal was 445% for Cmax and 308% for AUC0-inf . Variability was markedly reduced with INP104 compared to Migranal .

INP104 POD Delivery
Head-to-head
Cmax 445%, AUC 308% vs Migranal; plasma levels comparable to IV by 30 min
Supports device-enabled exposure consistency and delivery benchmarking
Phase 1 3-way crossover; n=27
Drug delivery Precision olfactory device Bioavailability

Oral Bioavailability: DHE vs. Sumatriptan

Dihydroergotamine exhibits extremely low oral bioavailability due to extensive first-pass hepatic metabolism, with mean values of 0.47% ± 0.07%, 0.59% ± 0.13%, and 0.52% ± 0.14% following 10, 20, and 30 mg oral doses respectively, with 6-fold inter-patient variability . Mean apparent absorption was 26.6% ± 10% (range 8.9-60.3%), indicating that first-pass extraction—not incomplete absorption—is the primary determinant of low oral bioavailability . In contrast, sumatriptan exhibits approximately 14% oral bioavailability . DHE's terminal elimination half-life is approximately 9 hours following parenteral administration, with 93% plasma protein binding and an apparent steady-state volume of distribution of approximately 800 liters . This pharmacokinetic profile fundamentally precludes oral administration as a viable research route and explains why parenteral and advanced intranasal formulations have been the focus of commercial development.

Oral Bioavailability
Cross-study
0.47–0.59% (DHE oral) vs ~14% (sumatriptan oral)
Extensive first-pass metabolism; oral route not suitable for research dosing
Human PK study; n=6; high inter-subject variability
Pharmacokinetics First-pass metabolism Formulation development

Research Applications of Dihydroergotamine


Sustained Migraine Relief Studies

Based on the direct head-to-head evidence showing DHE's 24-hour headache recurrence rate of 17.7% versus 45% for sumatriptan (P ≤ 0.001) and 24-hour relief rates of 89.7% versus 76.7% (P = 0.004) , DHE is the appropriate compound for research protocols where sustained migraine relief and minimization of rescue medication constitute primary endpoints. The prolonged 5-HT1B/1D receptor occupancy—8-14× longer than sumatriptan —provides mechanistic support for this sustained effect, making DHE suitable for studies investigating extended-duration antimigraine pharmacology or protocols evaluating recurrence prevention strategies.

Ergot Alkaloid Research with Reduced Vascular Risk

When research protocols necessitate an ergot alkaloid but cannot tolerate the vascular risk profile of ergotamine tartrate, DHE represents the evidence-supported alternative. Comparative safety data demonstrate that DHE is a significantly less potent arterial vasoconstrictor than ergotamine tartrate while maintaining nearly equipotent venoconstrictor activity , and is associated with markedly lower incidence of nausea, vomiting, and medication-withdrawal headache . This profile supports procurement of DHE for studies involving subjects with cardiovascular risk factors (within approved contraindication parameters) or protocols where adverse event minimization is critical.

Intranasal Drug Delivery System Development

DHE serves as a model compound for evaluating novel intranasal delivery technologies due to its well-characterized PK profile and the availability of comparative data across multiple formulation platforms. Evidence demonstrates that STS101 powder achieved 2-fold higher Cmax and AUC with 48% reduced inter-subject CV% compared to Migranal spray , while INP104 via POD device achieved 445% higher Cmax and 308% higher AUC0-inf relative to Migranal, with plasma levels comparable to IV administration by 30 minutes . This graded performance across delivery technologies makes DHE valuable for benchmarking intranasal delivery system performance in both academic and industrial pharmaceutical development settings.

Parenteral DHE for Refractory Migraine Models

For research involving severe, refractory migraine or status migrainosus models, parenteral DHE (intravenous, intramuscular, or subcutaneous) is supported by its pharmacokinetic profile: terminal half-life approximately 9 hours, 93% plasma protein binding, and Vd approximately 800 liters . The absence of significant difference in bioavailability between intramuscular and subcutaneous routes provides flexibility in study design. This application scenario is particularly relevant given DHE's established efficacy in triptan-nonresponsive populations and its sustained duration of action, which distinguishes it from shorter-acting alternatives.

Application
Selection Property
Validation Focus
Sustained receptor-engagement endpoint studies
Prolonged 5-HT1B/1D receptor occupancy
Recurrence endpoint consistency and rescue medication minimization
Ergot alkaloid comparator studies with vascular endpoint differentiation
Reduced arterial vasoconstriction activity
Ischemia-related endpoint monitoring and tolerability profile
Intranasal delivery system benchmarking
Formulation-dependent systemic exposure and variability
Bioavailability, Cmax, and inter-subject CV% evaluation
Parenteral pharmacokinetic and efficacy endpoint models
Sustained plasma exposure and high volume of distribution
Triptan-nonresponsive model endpoint response and duration of action

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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